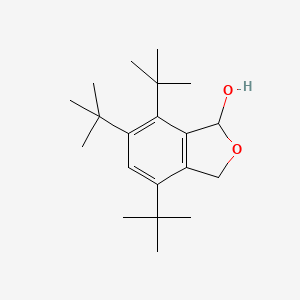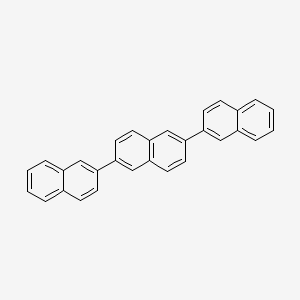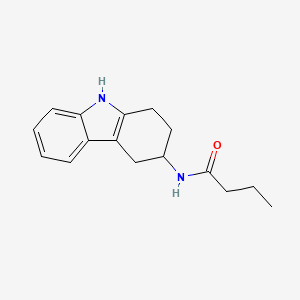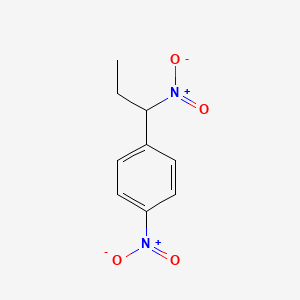
2-Anthracenecarboxylic acid, 9,10-dihydro-4,5,8-trimethoxy-9,10-dioxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Anthracenecarboxylic acid, 9,10-dihydro-4,5,8-trimethoxy-9,10-dioxo- is a derivative of anthracene, a polycyclic aromatic hydrocarbon This compound is characterized by its unique structure, which includes a carboxylic acid group and multiple methoxy groups attached to the anthracene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anthracenecarboxylic acid, 9,10-dihydro-4,5,8-trimethoxy-9,10-dioxo- typically involves the oxidation of anthracene derivatives. One common method is the oxidation of 2-Anthracenecarboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions . The reaction conditions often require controlled temperatures and pH to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2-Anthracenecarboxylic acid, 9,10-dihydro-4,5,8-trimethoxy-9,10-dioxo- undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene core.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthracene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Anthracenecarboxylic acid, 9,10-dihydro-4,5,8-trimethoxy-9,10-dioxo- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of dyes, pigments, and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 2-Anthracenecarboxylic acid, 9,10-dihydro-4,5,8-trimethoxy-9,10-dioxo- involves its interaction with various molecular targets and pathways. The compound can act as an electron acceptor or donor, facilitating redox reactions. It may also interact with cellular components, leading to the generation of reactive oxygen species (ROS) and subsequent biological effects .
Comparación Con Compuestos Similares
Similar Compounds
9,10-Anthracenedicarboxylic acid: Another anthracene derivative with two carboxylic acid groups.
Diacerein: A diacetyl derivative of rhein, used as an anti-inflammatory drug.
Uniqueness
2-Anthracenecarboxylic acid, 9,10-dihydro-4,5,8-trimethoxy-9,10-dioxo- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its multiple methoxy groups and carboxylic acid functionality make it a versatile compound for various applications.
Propiedades
Número CAS |
161802-05-7 |
|---|---|
Fórmula molecular |
C18H14O7 |
Peso molecular |
342.3 g/mol |
Nombre IUPAC |
4,5,8-trimethoxy-9,10-dioxoanthracene-2-carboxylic acid |
InChI |
InChI=1S/C18H14O7/c1-23-10-4-5-11(24-2)15-14(10)16(19)9-6-8(18(21)22)7-12(25-3)13(9)17(15)20/h4-7H,1-3H3,(H,21,22) |
Clave InChI |
JWPHKMAIBMGJKV-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C(=C(C=C1)OC)C(=O)C3=C(C2=O)C=C(C=C3OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2-[2-(4-aminophenyl)ethylamino]ethyl]methanesulfonamide;sulfuric acid](/img/structure/B14282528.png)




![1-{[Bromo(dimethyl)silyl]methyl}pyridin-2(1H)-one](/img/structure/B14282551.png)
![Dimethyl[2-(pyridin-4-yl)ethyl]silanol](/img/structure/B14282563.png)


![Glycine, N-(carboxymethyl)-N-[2-[(2-hydroxyethyl)amino]ethyl]-](/img/structure/B14282604.png)
